Lacthydrazide

Description

Properties

IUPAC Name |

2-hydroxypropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-2(6)3(7)5-4/h2,6H,4H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCICYPQPGJJZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50309959 | |

| Record name | Lacthydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2651-42-5 | |

| Record name | Propanoic acid, hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lacthydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxypropanehydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Utility of Lacthydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacthydrazide, systematically known as 2-hydroxypropanehydrazide, is a bifunctional organic molecule derived from lactic acid. As a member of the acylhydrazide family, it possesses a unique structural framework characterized by a hydroxyl group and a reactive hydrazide moiety. This combination makes this compound a valuable and versatile building block in synthetic organic chemistry and a key intermediate in the development of novel pharmacologically active compounds. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, synthesis, and core reactivity. It further explores its applications as a synthon for creating diverse molecular libraries, particularly through the formation of hydrazone linkages, which are prominent in medicinal chemistry for their wide spectrum of biological activities. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the foundational knowledge required for its effective utilization in a laboratory setting.

Core Chemical Identity and Physicochemical Properties

This compound is a simple yet functionally rich molecule. Its IUPAC name is 2-hydroxypropanehydrazide, and it is also referred to as lactic acid hydrazide.[1][2] The core structure consists of a three-carbon chain derived from lactic acid, featuring a hydroxyl (-OH) group at the C2 position and a hydrazide (-CONHNH₂) functional group at the C1 position. This structure imparts both hydrogen-bonding capabilities and a potent nucleophilic center, which dictates its chemical behavior and utility.

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and application.

| Property | Value | Source(s) |

| CAS Number | 2651-42-5 | [1][3][4] |

| Molecular Formula | C₃H₈N₂O₂ | [1][4] |

| Molecular Weight | 104.11 g/mol | [1] |

| IUPAC Name | 2-hydroxypropanehydrazide | [1] |

| Physical Form | Solid | |

| Boiling Point | 153-156 °C (at 2 Torr) | [3] |

| Density (Predicted) | 1.216 g/cm³ | [4] |

| XLogP3 | -1.5 | [4] |

| Topological Polar Surface Area | 75.4 Ų | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

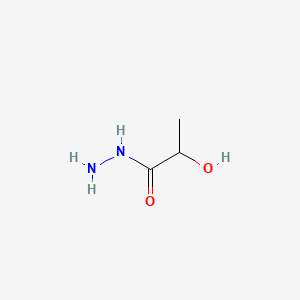

Visualizing the Core Structure

The 2D chemical structure of this compound highlights its key functional groups: the primary hydrazide and the secondary alcohol.

Caption: 2D Chemical Structure of this compound (2-hydroxypropanehydrazide).

Synthesis and Mechanism

The most direct and widely adopted method for synthesizing this compound is the hydrazinolysis of a lactic acid ester, typically methyl or ethyl lactate.[5][6][7] This reaction is a classic example of nucleophilic acyl substitution.

Causality of the Synthesis: The reaction's efficacy hinges on the high nucleophilicity of hydrazine (H₂NNH₂). The terminal nitrogen atom of hydrazine possesses a lone pair of electrons that readily attacks the electrophilic carbonyl carbon of the ester. Although the ester's alkoxy group (-OR) is a poor leaving group, the formation of a stable tetrahedral intermediate and the subsequent proton transfers facilitate its departure as an alcohol (ROH). The use of excess hydrazine hydrate can drive the reaction to completion.[8]

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes the conversion of methyl lactate to this compound.

-

Reagents and Setup:

-

Procedure:

-

Dissolve methyl lactate (1.0 eq) in a minimal amount of ethanol in the round-bottom flask.

-

Carefully add hydrazine hydrate (2.0 - 5.0 eq) to the solution. Caution: Hydrazine is toxic and corrosive.

-

Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain stirring for 4-8 hours.[5][6]

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ester.

-

Upon completion, allow the mixture to cool to room temperature. The product may begin to crystallize.

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into a beaker of ice-cold water to precipitate the solid this compound.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the solid with a small amount of cold water and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from ethanol.[5]

-

Caption: General workflow for the synthesis of this compound via hydrazinolysis.

Chemical Reactivity and Functional Significance

The synthetic value of this compound is derived from the reactivity of its terminal -NH₂ group. This group is highly nucleophilic and readily undergoes condensation reactions with electrophiles, most notably the carbonyl groups of aldehydes and ketones.[9][10]

This reaction forms a hydrazone , a compound containing the R₁R₂C=NNHC(=O)- moiety.[11] The resulting hydrazone linkage is significantly more stable than the imine (Schiff base) bond formed with primary amines, particularly under varying pH conditions.[12]

Mechanistic Insight: The formation of a hydrazone is typically acid-catalyzed. The reaction proceeds via nucleophilic attack of the terminal nitrogen of this compound on the carbonyl carbon of the aldehyde/ketone, forming a carbinolamine intermediate. Subsequent dehydration, facilitated by an acid catalyst that protonates the hydroxyl group to make it a better leaving group (water), yields the stable C=N double bond of the hydrazone.

Caption: Reaction pathway for the formation of a lacthydrazone derivative.

Applications in Research and Drug Development

The hydrazide functional group is a privileged scaffold in medicinal chemistry.[13][14][15] Its derivatives have demonstrated a vast array of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[15][16] this compound serves as an ideal starting point for generating libraries of such bioactive molecules.

-

Building Block for Heterocycles: The hydrazide moiety is a key synthon for constructing various nitrogen-containing heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are core structures in many pharmaceuticals.[13]

-

Combinatorial Chemistry: The straightforward and high-yielding nature of hydrazone formation makes this compound an excellent component for combinatorial chemistry. By reacting it with a diverse panel of aldehydes and ketones, researchers can rapidly generate a large library of candidate molecules for biological screening.

-

Bio-conjugation: Hydrazone linkages are used in bioconjugation strategies, for example, in linking drugs to antibodies to create antibody-drug conjugates (ADCs). The stability of the bond allows for controlled drug delivery.[17]

The presence of the hydroxyl group in this compound adds another layer of functionality, providing an additional site for hydrogen bonding interactions with biological targets like enzymes or receptors, potentially enhancing binding affinity and specificity.

Safety and Handling

This compound, like many hydrazine derivatives, requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

-

Harmful if swallowed or in contact with skin.[1]

-

Causes skin irritation and serious eye damage.[1]

-

May cause respiratory irritation or an allergic skin reaction.[1]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[18]

Conclusion

This compound is a fundamentally important molecule whose simple structure belies its significant utility in advanced chemical synthesis and drug discovery. Its dual functionality—a nucleophilic hydrazide and a hydrogen-bonding hydroxyl group—makes it a versatile and powerful building block. The ability to readily form stable hydrazone linkages provides a reliable and efficient pathway for the creation of diverse molecular libraries aimed at identifying novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for any researcher looking to leverage this valuable chemical intermediate in their work.

References

-

Pinto, E., Lameirão, J., Dutra, M., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

-

Pinto, E., Lameirão, J., Dutra, M., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed. Available at: [Link]

-

Pinto, E., Lameirão, J., Dutra, M., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. ProQuest. Available at: [Link]

-

Pinto, E., Lameirão, J., Dutra, M., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. ResearchGate. Available at: [Link]

-

Semantic Scholar. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Semantic Scholar. Available at: [Link]

-

PubChem. (n.d.). 2-Hydroxypropanehydrazide. National Center for Biotechnology Information. Available at: [Link]

-

Processes Community. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. PSE Community.org. Available at: [Link]

-

ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. Available at: [Link]

-

Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. Available at: [Link]

-

Dar'in, D., et al. (n.d.). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available at: [Link]

-

Neliti. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed condenser. Neliti. Available at: [Link]

-

Maleš, M., et al. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Hydrazone. Wikipedia. Available at: [Link]

- Google Patents. (n.d.). WO2015197909A1 - Process for the preparation of a crystalline polymorph of 2-amino-3-hydroxy-n'-(2,3,4-trihydroxybenzyl)propanehydrazide (benserazide) hydrochloride. Google Patents.

-

Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]

-

R&D Chemicals. (n.d.). This compound, 2651-42-5, suppliers and manufacturers. R&D Chemicals. Available at: [Link]

-

Fengchen Group. (n.d.). DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1. Fengchen Group. Available at: [Link]

- Google Patents. (n.d.). PL209729B1 - Method for the manufacture of 2-[(2, 3, 4-trihydroxiphenyl) methyl) hydrazide D , L-serine hydrochloride. Google Patents. Available at: https://patents.google.

-

Szumilak, M., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PubMed Central. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

-

Cheméo. (n.d.). Acetic acid, hydrazide (CAS 1068-57-1) - Chemical & Physical Properties. Cheméo. Available at: [Link]

Sources

- 1. 2-Hydroxypropanehydrazide | C3H8N2O2 | CID 312043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rdchemicals.com [rdchemicals.com]

- 3. This compound | 2651-42-5 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. psecommunity.org [psecommunity.org]

- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]

- 13. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 14. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - ProQuest [proquest.com]

- 16. researchgate.net [researchgate.net]

- 17. Hydrazone - Wikipedia [en.wikipedia.org]

- 18. DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Lacthydrazide

Foreword: The Significance of Lacthydrazide in Modern Drug Development

This compound, the hydrazide derivative of lactic acid, represents a cornerstone building block in the synthesis of a multitude of pharmacologically significant molecules. The inherent chirality and the presence of a reactive hydroxyl group, in addition to the versatile hydrazide moiety, make it a prized synthon for drug development professionals. Its derivatives have shown a wide spectrum of biological activities, including but not limited to antimicrobial, anti-inflammatory, and antitumor properties.[1][2] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, grounded in established scientific principles and practical, field-proven insights. Our focus extends beyond a mere recitation of procedural steps to elucidate the underlying chemical principles that govern the synthesis and the interpretation of analytical data.

I. The Synthesis of this compound: A Mechanistic and Practical Approach

The most common and efficient method for synthesizing this compound is through the nucleophilic acyl substitution reaction of an ester of lactic acid, typically methyl lactate, with hydrazine hydrate.[3] This reaction is favored for its relatively high yield and straightforward procedure.

A. The Underlying Chemistry: Nucleophilic Acyl Substitution

The synthesis of this compound from methyl lactate and hydrazine hydrate is a classic example of a nucleophilic acyl substitution reaction.[4][5] In this reaction, the lone pair of electrons on the terminal nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl lactate. This initial attack results in the formation of a tetrahedral intermediate.[6] The reaction proceeds by the subsequent elimination of the methoxy group (-OCH₃) from the tetrahedral intermediate, which is a better leaving group than the incoming nucleophile. The final step involves the deprotonation of the hydrazide nitrogen to yield the stable this compound product.

B. Experimental Protocol: From Reagents to Purified Product

This protocol details a robust method for the synthesis of this compound, with an emphasis on safety and reproducibility.

Safety Precautions:

Hydrazine hydrate is a combustible, toxic, and corrosive substance that may also be carcinogenic.[1][7][8][9] All handling of hydrazine hydrate must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[2][9] An emergency eyewash and safety shower must be readily accessible.

Reagents and Materials:

-

Methyl lactate (C₄H₈O₃)

-

Hydrazine hydrate (N₂H₄·H₂O, 80% solution or as specified)

-

Absolute ethanol (C₂H₅OH)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle with magnetic stirring

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Melting point apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl lactate in absolute ethanol. A typical molar ratio of methyl lactate to hydrazine hydrate is 1:1.2 to 1:1.5 to ensure complete conversion of the ester.[6]

-

Addition of Hydrazine Hydrate: While stirring the solution of methyl lactate, slowly add the hydrazine hydrate. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification by Recrystallization: The crude this compound is then purified by recrystallization.[11][12][13]

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly cool the solution to room temperature to allow for the formation of crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified this compound crystals in a vacuum oven.

-

C. Visualizing the Synthesis Workflow

Caption: A schematic overview of the this compound synthesis workflow.

II. Comprehensive Characterization of this compound

A thorough characterization of the synthesized this compound is imperative to confirm its identity, purity, and structural integrity. This section outlines the key analytical techniques employed for this purpose.

A. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.[14][15][16] Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.[17][18]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.[19][20] Each unique carbon atom in this compound will give rise to a separate signal.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.2-1.4 | Doublet | -CH₃ |

| ¹H | ~4.0-4.2 | Quartet | -CH(OH)- |

| ¹H | ~4.5-5.0 | Broad Singlet | -OH |

| ¹H | ~7.5-8.5 | Broad Singlet | -NH-NH₂ |

| ¹³C | ~20-25 | - | -CH₃ |

| ¹³C | ~65-70 | - | -CH(OH)- |

| ¹³C | ~170-175 | - | -C=O |

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.[15][21]

-

Key Functional Group Vibrations: The FTIR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C=O functional groups.[22] The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3200-3400 | Strong, Broad | O-H, N-H | Stretching |

| 2850-3000 | Medium | C-H | Stretching |

| 1630-1680 | Strong | C=O (Amide I) | Stretching |

| 1515-1570 | Medium | N-H | Bending |

| 1000-1200 | Strong | C-O | Stretching |

3. Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation.[23][24][25]

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of this compound (104.11 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the amide bond.[26][27]

B. Thermal Analysis

1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

TGA and DSC are used to evaluate the thermal stability and phase behavior of this compound.[28]

-

TGA: This technique measures the change in mass of the sample as a function of temperature.[29] It can reveal the decomposition temperature and any mass loss due to the release of volatile components.

-

DSC: This technique measures the heat flow into or out of a sample as it is heated or cooled.[30] It can be used to determine the melting point and enthalpy of fusion of this compound.

C. Visualizing the Characterization Workflow

Caption: A logical flow diagram for the comprehensive characterization of this compound.

III. Conclusion: A Versatile Synthon Validated

This guide has provided a detailed, scientifically-grounded framework for the synthesis and characterization of this compound. By understanding the mechanistic underpinnings of the synthetic route and the principles behind the analytical techniques, researchers and drug development professionals can confidently produce and validate this critical chemical intermediate. The robust protocols and interpretative guidance presented herein are designed to ensure high-quality, reproducible results, thereby facilitating the advancement of medicinal chemistry and the development of novel therapeutics.

IV. References

-

Mali, D. N., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(20), 6267. [Link]

-

A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (2017). Hygeia Journal for Drugs and Medicines, 9(1), 61-79. [Link]

-

SAFETY DATA SHEET - Hydrazine Hydrate 55%. (2021). Nexchem Ltd. [Link]

-

Hydrazine Standard Operating Procedure Template. University of New Mexico. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]

-

Nucleophilic Acyl Substitution. BYJU'S. [Link]

-

Preparation method of hydrazide compound. (2013). Google Patents.

-

The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. ResearchGate. [Link]

-

What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? ResearchGate. [Link]

-

microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. (2022). Journal of Applied Pharmaceutical Research, 10(2), 29-39. [Link]

-

Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (2011). Iranian Journal of Pharmaceutical Research, 10(4), 795–802. [Link]

-

2-Hydroxypropanehydrazide. PubChem. [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2020). Molecules, 25(22), 5486. [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

-

Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. (2013). PLoS ONE, 8(5), e63768. [Link]

-

FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

XRD and TGA-DSC as an effective tools of research in physical sciences. ResearchGate. [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoOptics. [Link]

-

Organic Chemistry Lab: Recrystallization. (2007). YouTube. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Davis. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Recrystallization. (2020). YouTube. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

The Thermal Decomposition of Thirty Commercially Available Materials at 300C. (1974). Defense Technical Information Center. [Link]

-

Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (2010). Molecules, 15(12), 9224–9232. [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

Assigning a 1H NMR spectrum. (2013). YouTube. [Link]

-

13C NMR Spectrum of L-(+)-lactic acid. ResearchGate. [Link]

-

Practical Hydrazine Hydrate Safety. (2018). Reddit. [Link]

-

11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry. Pressbooks. [Link]

-

1H NMR Spectra and Peak Assignment. Oregon State University. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Davis. [Link]

-

Table of Peaks Table of Multiplets Table of Assignments Spectra image with peak assignments. The Royal Society of Chemistry. [Link]

-

FTIR Functional Group Database Table with Search. InstaNANO. [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

-

The new method of catalytic synthesis of methyl hydrazine under a kind of normal pressure. Google Patents.

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. reddit.com [reddit.com]

- 3. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. nexchem.co.uk [nexchem.co.uk]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mt.com [mt.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 15. azooptics.com [azooptics.com]

- 16. m.youtube.com [m.youtube.com]

- 17. compoundchem.com [compoundchem.com]

- 18. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hmdb.ca [hmdb.ca]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 22. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 24. scienceready.com.au [scienceready.com.au]

- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 29. iitk.ac.in [iitk.ac.in]

- 30. researchgate.net [researchgate.net]

The Physical and Chemical Properties of Lacthydrazide

An In-depth Technical Guide:

Abstract

Lacthydrazide (CAS No. 2651-42-5) is a bifunctional organic molecule incorporating both a hydroxyl group and a hydrazide moiety. This unique structure imparts a hydrophilic character and provides a reactive handle for chemical modifications, making it a molecule of interest for researchers in drug development and bioconjugation. This guide provides a comprehensive overview of the core physicochemical properties, reactivity, stability, synthesis, and analytical characterization of this compound, designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective application.

Molecular Identity and Structure

A thorough understanding of a molecule's identity and structure is fundamental to predicting its behavior and designing experiments. This compound, also known as 2-hydroxypropanehydrazide, is derived from lactic acid.

1.1 Chemical Identifiers

A summary of the key identifiers for this compound is provided below.

| Identifier | Value | Reference |

| CAS Number | 2651-42-5 | [1][2][3][4] |

| Molecular Formula | C₃H₈N₂O₂ | [1][2][3][4] |

| IUPAC Name | 2-hydroxypropanehydrazide | [4] |

| Synonyms | Lactic acid hydrazide, 2-hydroxypropionohydrazide | [1][2][4] |

| SMILES | CC(C(=O)NN)O | [4] |

1.2 Chemical Structure

This compound possesses a chiral center at the second carbon, inherited from its parent molecule, lactic acid. The structure features three key functional groups:

-

A primary hydroxyl group (-OH) , which contributes to its polarity and potential for hydrogen bonding.

-

An amide group (-C(=O)NH-) , which is part of the hydrazide functionality.

-

A terminal primary amine group (-NH₂) of the hydrazide, which is nucleophilic and serves as the primary site for many chemical reactions.

The presence of these polar groups suggests that this compound is a highly hydrophilic molecule.

Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental settings, from dissolution to formulation. The following table summarizes key computed and experimental properties.

2.1 Summary of Properties

| Property | Value | Reference / Note |

| Molecular Weight | 104.11 g/mol | [1][3][4] |

| Appearance | White crystalline solid | [5] |

| Density (Predicted) | 1.216 g/cm³ | [1][5] |

| Boiling Point (Predicted) | 338.1°C at 760 mmHg | [5] |

| Flash Point (Predicted) | 158.3°C | [5] |

| XLogP3 | -1.5 | [1][4] |

| Topological Polar Surface Area | 75.4 Ų | [1][4] |

| Hydrogen Bond Donor Count | 3 | [1][4] |

| Hydrogen Bond Acceptor Count | 3 | [1][4] |

| Rotatable Bond Count | 1 | [1] |

2.2 Solubility Profile

The molecular structure of this compound, with its multiple hydrogen bond donors and acceptors and a low XLogP3 value of -1.5, strongly indicates its hydrophilic nature.[1][4] It is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility in nonpolar or low-polarity solvents is predicted to be limited.

This protocol outlines the equilibrium shake-flask method, a standard and reliable technique for determining the solubility of a compound.

Causality: The shake-flask method is chosen for its simplicity and its ability to ensure that the solution reaches equilibrium, providing a true measure of solubility at a given temperature. The use of a calibrated HPLC system allows for precise quantification of the dissolved analyte.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent (e.g., water, ethanol, acetone, ethyl acetate). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean HPLC vial to remove all particulate matter.

-

Quantification: Dilute the filtered sample with a suitable mobile phase. Analyze the concentration of this compound using a pre-validated HPLC method with a calibration curve prepared from known standards.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Chemical Reactivity and Stability

3.1 Core Reactivity: Hydrazone Formation

The primary reactive center of this compound is the terminal nucleophilic amine (-NH₂) of the hydrazide moiety. This group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone linkages.[6][7] This reaction, often referred to as a "click" reaction, is highly efficient and proceeds under mild acidic conditions (typically pH 4-5).[8]

This reactivity is a cornerstone of its utility in bioconjugation, allowing for the covalent attachment of this compound to biomolecules (such as oxidized carbohydrates) or surfaces that have been functionalized with carbonyl groups.[7]

Caption: Reaction scheme for hydrazone formation.

3.2 Stability Profile

The stability of this compound is influenced by pH, temperature, and the presence of water.

-

Hydrolytic Stability: The amide bond within the hydrazide structure is susceptible to hydrolysis, although it is generally more resistant than an ester bond.[9] Stability is pH-dependent; studies on similar hydrazide conjugates show they are increasingly stable as the pH approaches neutrality (pH 7).[10] Extreme acidic or basic conditions will accelerate degradation.

-

Thermal Stability: As a solid, this compound is stable under standard ambient conditions. However, prolonged exposure to high temperatures can lead to decomposition.

-

Hygroscopicity: Related hydrazides are known to be hygroscopic, meaning they can absorb moisture from the air.[11][12] Proper storage in a dry environment is critical to prevent degradation and maintain sample integrity.

Causality: This protocol uses a forced degradation approach to assess stability under various pH conditions, which is critical for predicting shelf-life in aqueous formulations. HPLC is the method of choice for separating the parent compound from its degradants and quantifying the rate of degradation.

-

Buffer Preparation: Prepare a series of aqueous buffers across a relevant pH range (e.g., pH 2, 4, 7, 9).

-

Sample Incubation: Prepare stock solutions of this compound in each buffer at a known concentration (e.g., 1 mg/mL). Incubate these solutions at a constant, controlled temperature (e.g., 40°C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quenching (if necessary): Neutralize the sample by diluting it in the mobile phase to stop further degradation before analysis.

-

HPLC Quantification: Analyze each sample using a stability-indicating HPLC method (see Protocol 4.3.1).

-

Data Analysis: Plot the percentage of remaining this compound against time for each pH condition. This data can be used to determine the degradation rate constant and half-life.

Synthesis and Characterization

4.1 Common Synthetic Routes

This compound is typically synthesized from lactic acid derivatives. The most common laboratory-scale method involves two steps.

-

Esterification: Lactic acid is first converted to an alkyl ester, commonly methyl lactate or ethyl lactate, through Fischer esterification with the corresponding alcohol under acidic catalysis.

-

Hydrazinolysis: The resulting lactate ester is then reacted with hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the alkoxy group of the ester to form the stable hydrazide.[13]

Alternatively, single-step methods are being developed that involve the direct reaction of the carboxylic acid with hydrazine hydrate, often using catalysts or microwave assistance to drive the reaction to completion and improve yields.[14]

Caption: Two-step synthesis of this compound.

4.2 Analytical Characterization Workflow

Confirming the identity, purity, and structure of synthesized this compound requires a suite of analytical techniques.

-

Chromatography (HPLC, TLC): Used to assess purity and monitor reaction progress.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (O-H, N-H, C=O).

Causality: A reversed-phase HPLC method is ideal for a polar analyte like this compound. The C18 stationary phase provides a nonpolar surface, and a polar mobile phase (like water/acetonitrile) is used for elution. UV detection is suitable as the amide bond provides a chromophore.

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical starting condition could be 95% A / 5% B. TFA is used to improve peak shape and provide a consistent pH.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~210 nm, where the amide bond absorbs.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Safety and Handling

5.1 GHS Hazard Classification

This compound is classified as a hazardous chemical. All handling should be performed in accordance with a formal safety assessment and with appropriate personal protective equipment (PPE).

| Hazard Class | Statement | Reference |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1][4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [4] |

| Serious Eye Damage | H318: Causes serious eye damage | [4] |

Note: Some aggregated sources also report potential hazards for skin contact (H312) and inhalation (H332).[4]

5.2 Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Due to its potential hygroscopicity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

This compound is a versatile chemical building block characterized by its high polarity, defined physicochemical properties, and the robust reactivity of its hydrazide group. Its capacity for forming stable hydrazone linkages makes it a valuable tool in chemical synthesis and bioconjugation. A thorough understanding of its properties, including its solubility, stability profile, and handling requirements, is essential for its successful application in research and development. The protocols and data presented in this guide provide a solid technical foundation for scientists working with this compound.

References

-

This compound, 2651-42-5, suppliers and manufacturers. (n.d.). R&D Chemicals. Retrieved from [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (n.d.). PubMed Central. Retrieved from [Link]

-

2-Hydroxypropanehydrazide | C3H8N2O2 | CID 312043. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Acetic acid, hydrazide (CAS 1068-57-1) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

-

Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. (2022, March 31). Neliti. Retrieved from [Link]

-

Acetohydrazide | C2H6N2O | CID 14039. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Understanding the chemical basis of drug stability and degradation. (2010, October 9). Pharmaceutical Journal. Retrieved from [Link]

-

ACETHYDRAZIDE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

- The synthetic method of acethydrazide. (n.d.). Google Patents.

-

Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. (2009, February 17). PubMed. Retrieved from [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Hydrazines. (n.d.). NCBI Bookshelf. Retrieved from [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Determination of Hydrazino–Hydrazide Groups. (n.d.). Pergamon Press. Retrieved from [Link]

- A kind of preparation method of acethydrazide. (n.d.). Google Patents.

-

Hydrazine. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. (2011, November 1). Dalton Transactions. Retrieved from [Link]

-

Hydrazide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Determination and Correlation of Solubility Data and Dissolution Thermodynamic Data of L‑Lactide in Different Pure Solvents. (2025, August 9). ResearchGate. Retrieved from [Link]

-

SOLUBILITY DATA SERIES. (n.d.). Pergamon Press. Retrieved from [Link]

-

Thin-Layer Chromatographic Determination of Hydrazine in Aqueous and Alcoholic Media. (n.d.). datapdf.com. Retrieved from [Link]

-

Chromatographic methods of determining hydrazine and its polar derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Lactide and lactic acid oligomer solubility in certain solvents. (2017, March 31). ResearchGate. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. rdchemicals.com [rdchemicals.com]

- 3. This compound | 2651-42-5 [m.chemicalbook.com]

- 4. 2-Hydroxypropanehydrazide | C3H8N2O2 | CID 312043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. The reactivity of Acethydrazide_Chemicalbook [chemicalbook.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 10. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. media.neliti.com [media.neliti.com]

Lacthydrazide: A Comprehensive Technical Guide for Researchers

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic deployment of versatile molecular scaffolds is paramount. Among these, hydrazides represent a class of compounds with remarkable utility, serving as pivotal intermediates, bioactive molecules, and critical linkers in complex bioconjugates. This technical guide provides an in-depth exploration of lacthydrazide (2-hydroxypropanehydrazide), a unique hydrazide bearing a hydroxyl group that imparts distinct chemical properties and opens avenues for diverse applications.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a causal understanding of experimental choices, grounded in established scientific principles. Every protocol and piece of data presented is designed to be self-validating, supported by authoritative citations to ensure the highest level of scientific integrity.

Core Chemical Identity of this compound

This compound, a derivative of lactic acid, is a foundational building block in synthetic organic and medicinal chemistry. Its core identity is defined by a specific molecular structure that gives rise to its characteristic reactivity.

Table 1: Fundamental Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 2651-42-5 | [1][2] |

| Molecular Formula | C₃H₈N₂O₂ | [1][2] |

| Molecular Weight | 104.11 g/mol | [1] |

| IUPAC Name | 2-hydroxypropanehydrazide | [1] |

| Synonyms | Lactic acid hydrazide | [1] |

Synthesis and Characterization

The synthesis of this compound is most commonly and efficiently achieved through the hydrazinolysis of an ester of lactic acid, typically ethyl or methyl lactate, with hydrazine hydrate. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis Protocol: Hydrazinolysis of Ethyl Lactate

This protocol details a standard laboratory procedure for the synthesis of this compound.

Reaction Principle: The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl lactate. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group to form the stable this compound. An excess of hydrazine hydrate is often used to drive the reaction to completion.

Materials:

-

Ethyl lactate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (95% or absolute)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl lactate in ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess (typically 1.5 to 3 equivalents) of hydrazine hydrate dropwise. The reaction is often exothermic, so controlled addition may be necessary.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ethyl lactate spot.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Product Isolation and Purification: The resulting crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (doublet), the methine proton (quartet), the hydroxyl proton (singlet or broad singlet), and the amine protons of the hydrazide group (broad singlets).

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the methyl carbon, the hydroxyl-bearing methine carbon, and the carbonyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretches of the hydrazide, and a strong C=O stretch of the amide carbonyl.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound.

Applications in Drug Development and Research

The chemical structure of this compound, featuring both a nucleophilic hydrazide and a hydroxyl group, makes it a valuable tool in several areas of drug development and research.

Antimicrobial Activity

Recent studies have highlighted the direct antimicrobial properties of this compound. Research has demonstrated its inhibitory effects against a range of bacteria, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa.[2] This intrinsic bioactivity makes this compound an interesting lead compound for the development of new antibacterial agents, particularly in an era of growing antibiotic resistance. The hydrazide moiety is a common feature in many antimicrobial compounds.[3][4]

Scaffold for the Synthesis of Bioactive Molecules

Hydrazides are well-established precursors for the synthesis of a wide array of heterocyclic compounds, many of which possess significant pharmacological activities.[1] this compound can serve as a versatile scaffold for the creation of novel derivatives. The hydrazide functional group readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which themselves exhibit a broad spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[4][5] The presence of the hydroxyl group in this compound offers an additional site for modification, allowing for the synthesis of a diverse library of compounds for biological screening.

Derivatizing Agent for Chromatographic Analysis

Due to their lack of a strong chromophore, the analysis of carbohydrates by High-Performance Liquid Chromatography (HPLC) with UV detection can be challenging.[6] Derivatization with a UV-active or fluorescent tag is a common strategy to enhance sensitivity and selectivity.[6][7] this compound can be used as a derivatizing agent for reducing sugars.

Principle of Derivatization: The hydrazide group of this compound reacts with the open-chain aldehyde form of a reducing sugar to form a stable hydrazone. This reaction introduces a chromophore (the hydrazone moiety) that allows for sensitive UV detection.

Experimental Protocol: Derivatization of Monosaccharides with this compound for HPLC Analysis

-

Sample Preparation: Prepare a standard solution of the monosaccharide(s) of interest in water.

-

Derivatization Reaction:

-

To an aliquot of the sugar solution, add an excess of this compound solution (dissolved in a suitable solvent like methanol or a methanol/acetic acid mixture).

-

Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to drive the reaction to completion.

-

-

HPLC Analysis:

-

After cooling, the reaction mixture can be directly injected or subjected to a simple cleanup step if necessary.

-

Column: A reversed-phase C18 column is typically used for the separation of the derivatized sugars.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at a wavelength where the hydrazone derivative absorbs maximally.

-

Caption: Workflow for carbohydrate derivatization using this compound.

Linker in Bioconjugation Chemistry

Hydrazone linkages, formed from the reaction of a hydrazide and an aldehyde or ketone, are valuable tools in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). These linkers are often designed to be stable at physiological pH (around 7.4) but are susceptible to hydrolysis under the mildly acidic conditions found within endosomes and lysosomes (pH 4.5-6.5). This pH-dependent cleavage allows for the targeted release of a cytotoxic payload within cancer cells.

This compound can be incorporated into linker designs, with its hydrazide moiety serving as the reactive handle for conjugation to an aldehyde- or ketone-containing payload or antibody. The hydroxyl group of this compound can also be further functionalized to modulate the linker's properties, such as its solubility and steric hindrance.

Safety and Handling

This compound, like other hydrazine derivatives, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a multifaceted molecule with significant potential in drug discovery and development. Its straightforward synthesis, coupled with the versatile reactivity of its hydrazide and hydroxyl functional groups, makes it a valuable building block for creating novel bioactive compounds. Its inherent antimicrobial properties and its utility as a derivatizing agent and a component of advanced drug delivery systems underscore its importance for the modern researcher. This guide provides the foundational knowledge and practical protocols to enable scientists to effectively utilize this compound in their research endeavors.

References

-

PubChem. 2-Hydroxypropanehydrazide. National Center for Biotechnology Information. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

- Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-{[3-( sübstitüefenil)-1,2,4-tiyazol-5-il] tiyoasetil} hidrazono]-1H-2-indolinon derivatives. European journal of medicinal chemistry, 38(6), 633-643.

- Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2020). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 13(11), 5231-5237.

-

Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Ansi, T. Y. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Chemistry, 3(4), 1184-1194. [Link]

- Ruhaak, L. R., Zauner, G., Huhn, C., Bruggink, C., Deelder, A. M., & Wuhrer, M. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and bioanalytical chemistry, 397(8), 3457-3481.

- Lamari, F. N., Kuhn, R., & Karamanos, N. K. (2003). Derivatization of carbohydrates for chromatographic, electrophoretic and mass spectrometric structure analysis.

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Největší informační zdroj pro lékaře - proLékaře.cz | proLékaře.cz [prolekare.cz]

The Solubility Profile of Lacthydrazide: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone. Poor solubility can lead to low bioavailability, erratic dosing, and ultimately, the failure of an otherwise potent drug candidate. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of Lacthydrazide (CAS 2651-42-5), a molecule of interest in various therapeutic areas. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with the theoretical knowledge and practical experimental protocols to determine its solubility profile in your own laboratory settings.

This compound: A Molecule of Interest

This compound, systematically known as 2-hydroxypropanehydrazide, is a small organic molecule featuring both a hydroxyl and a hydrazide functional group.[1][2] Its structure suggests a high degree of polarity and the capacity for significant hydrogen bonding, both as a donor and an acceptor. These characteristics are pivotal in predicting its interaction with various solvents and are the theoretical underpinnings of its solubility behavior.

Chemical Structure and Properties of this compound: [1][2]

| Property | Value |

| CAS Number | 2651-42-5 |

| Molecular Formula | C₃H₈N₂O₂ |

| Molecular Weight | 104.11 g/mol |

| Predicted XLogP3 | -1.5 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 75.4 Ų |

The low negative value of the predicted octanol-water partition coefficient (XLogP3) strongly indicates a hydrophilic nature, suggesting good solubility in polar solvents. The presence of multiple hydrogen bond donors and acceptors further reinforces this prediction.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For this compound, its polarity and hydrogen bonding capabilities are the dominant forces to consider.

Caption: Factors influencing the solubility of this compound.

Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents, such as water, methanol, and ethanol, have a significant dipole moment and are effective at solvating polar molecules like this compound. The partial positive and negative charges on the solvent molecules can interact with the corresponding partial charges on the this compound molecule, overcoming the lattice energy of the solid and allowing it to dissolve.

Hydrogen Bonding: The ability of this compound to form hydrogen bonds is a critical determinant of its solubility in protic solvents (solvents that can donate a hydrogen bond). Water, alcohols, and other solvents with -OH or -NH groups can form strong hydrogen bonds with the hydroxyl and hydrazide moieties of this compound, leading to favorable dissolution.

Temperature: The dissolution of a solid is often an endothermic process, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process, thereby increasing solubility. This is a crucial parameter to consider in experimental design.

Experimental Determination of this compound Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative data, a robust and well-documented experimental approach is essential. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Caption: Workflow for the experimental determination of this compound solubility.

Materials and Equipment

-

This compound: High purity, with a certificate of analysis.

-

Solvents: HPLC grade or equivalent purity (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone).

-

Volumetric flasks and pipettes: Class A.

-

Analytical balance: Readable to at least 0.1 mg.

-

Shaking incubator or orbital shaker: With temperature control.

-

Centrifuge (optional).

-

Syringes and syringe filters: 0.45 µm pore size, compatible with the chosen solvents.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the selected solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method to determine the concentration of this compound. HPLC with UV detection is a highly recommended technique due to its specificity and sensitivity.[3] A UV-Vis spectrophotometric method can also be developed if this compound has a suitable chromophore.

-

Analytical Method Validation

A crucial aspect of this protocol is the use of a validated analytical method for the quantification of this compound. The method should be validated for:

-

Specificity: The ability to accurately measure this compound in the presence of other components.

-

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Predicted Solubility Profile and Rationale

Based on the physicochemical properties of this compound and the principles of solubility, the following qualitative solubility profile is anticipated:

| Solvent | Predicted Solubility | Rationale |

| Water | High | This compound is highly polar and can form multiple hydrogen bonds with water molecules. A similar compound, DL-Serine hydrazide HCl, is highly soluble in water.[1] |

| Methanol | High | Methanol is a polar protic solvent capable of strong hydrogen bonding with this compound. DL-Serine hydrazide HCl also shows high solubility in methanol.[1] |

| Ethanol | High | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate this compound. DL-Serine hydrazide HCl is also highly soluble in ethanol.[1] |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent and is considered a universal solvent for many organic compounds. |

| Acetone | Moderate to High | Acetone is a polar aprotic solvent and should be a reasonably good solvent for this compound. |

| Acetonitrile | Moderate | Acetonitrile is a polar aprotic solvent, but generally less effective at solvating compounds with strong hydrogen bonding capabilities compared to protic solvents. |

| Dichloromethane | Low | Dichloromethane is a non-polar solvent and is not expected to effectively dissolve the highly polar this compound. |

| Hexane | Very Low / Insoluble | Hexane is a non-polar solvent and will not interact favorably with the polar functional groups of this compound. |

Conclusion and Future Directions

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in various solvents is currently lacking, this guide provides the necessary theoretical foundation and a detailed, actionable experimental protocol for its determination. The predicted high solubility in polar protic solvents like water, methanol, and ethanol, and in polar aprotic solvents like DMSO, offers a promising starting point for formulation development.

It is imperative for researchers working with this compound to perform the solubility studies outlined in this guide. The generated data will be invaluable for:

-

Pre-formulation studies: Selecting appropriate solvent systems for initial in vitro and in vivo testing.

-

Formulation development: Designing stable and bioavailable dosage forms.

-

Process chemistry: Choosing suitable solvents for synthesis, purification, and crystallization.[4]

By systematically investigating the solubility of this compound, the scientific community can accelerate its development and unlock its full therapeutic potential.

References

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]

-

Fengchen Group. (n.d.). DL-Serine Hydrazide Hcl (2-Amino-3-hydroxypropanehydrazide Hcl) BP EP USP CAS 55819-71-1. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxypropanehydrazide. Retrieved from [Link]

Sources

Section 1: Core Principles and Hazard Overview

An In-Depth Technical Guide to the Safe Handling of Lacthydrazide for Research and Development Professionals

This compound (CAS: 2651-42-5), or 2-hydroxypropanehydrazide, is a valuable hydrazide derivative increasingly utilized as a building block in the synthesis of novel bioactive molecules and heterocyclic compounds in drug discovery and development.[1][2][3] Like other compounds in the hydrazide class, its utility is matched by a significant hazard profile that demands rigorous safety protocols and a deep understanding of its chemical nature. The hydrazine functional group is inherently reactive and contributes to both the synthetic versatility and the toxicological concerns of the molecule.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and laboratory professionals, moving beyond mere procedural steps to explain the causality behind each precaution. Adherence to these protocols is a self-validating system, designed to protect personnel, ensure experimental integrity, and maintain regulatory compliance.

Section 2: Toxicological Profile and Physicochemical Hazards

A thorough risk assessment begins with understanding the intrinsic hazards of this compound. While specific toxicological data for this compound is limited, the profile can be extrapolated from data on structurally similar hydrazides, such as acethydrazide, and the parent compound, hydrazine.

2.1 GHS Hazard Classification

This compound is classified as a hazardous substance. The primary hazards include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[6][7]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.[7]

-

Carcinogenicity: Suspected of causing cancer.[7]

2.2 Toxicological Endpoints

The toxicity of hydrazides is linked to their ability to be metabolized into reactive intermediates that can cause cellular damage. The primary routes of exposure are ingestion, skin contact, and inhalation of dust.

-

Acute Effects: Immediate symptoms following exposure can include irritation to the skin, eyes, and respiratory tract. Ingestion may lead to systemic toxicity.[4][6]

-

Chronic Effects: The most significant long-term risks are mutagenicity and carcinogenicity.[7] This is a known hazard for the hydrazine class of compounds, which can act as alkylating agents or generate free radicals, leading to DNA damage.[8] Therefore, minimizing exposure is paramount, and this compound should be treated as a potential carcinogen in all laboratory operations.

2.3 Physicochemical Hazards

Understanding the chemical reactivity and stability of this compound is fundamental to its safe handling.

-

Hygroscopicity and Air Sensitivity: The compound is hygroscopic and sensitive to air.[6][7] Exposure to moisture can lead to degradation, compromising sample purity. It should be stored under an inert atmosphere.[6]

-

Incompatibilities: this compound is incompatible with strong oxidizing agents and strong bases.[6][7] Contact with strong oxidizers can lead to a violent, exothermic reaction.

-

Thermal Decomposition: Upon heating, this compound can decompose, releasing toxic and irritating vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over procedural reliance, is essential.

3.1 Primacy of Engineering Controls

Engineering controls are the first and most effective line of defense as they physically isolate the hazard from the operator.

-

Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood.[6][7] This prevents the inhalation of airborne dust or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][9]

3.2 Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of this compound.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed carefully to avoid skin contact and disposed of as hazardous waste.[7][10]

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[6][9]

-

Body Protection: A lab coat must be worn and kept fully fastened. For larger quantities or operations with a higher risk of spillage, a chemically resistant apron is recommended.

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9]